The compound is classified as an amino-substituted quinazoline derivative. Its chemical structure includes a chloro group at the 4-position and an azepan group at the 2-position, which contribute to its unique biological activity. Quinazolines are often explored for their roles as kinase inhibitors, anti-tumor agents, and anti-microbial compounds.
The synthesis of 2-(Azepan-1-yl)-4-chloroquinazoline typically involves multi-step organic reactions, beginning with commercially available starting materials. A common synthetic route includes:
The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature, time, and concentrations of reactants .
The molecular structure of 2-(Azepan-1-yl)-4-chloroquinazoline can be described using various chemical notation systems:
The compound features:
Techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be utilized to confirm the structural integrity and spatial arrangement of atoms within the molecule.
2-(Azepan-1-yl)-4-chloroquinazoline can participate in various chemical reactions typical for quinazoline derivatives:
These reactions are crucial for developing analogs with improved efficacy or selectivity against specific biological targets .
The mechanism of action for 2-(Azepan-1-yl)-4-chloroquinazoline is primarily linked to its role as an inhibitor in various signaling pathways. It has been shown to interact with specific protein kinases involved in cell proliferation and survival.
These mechanisms are particularly relevant in therapeutic contexts where modulation of cell signaling pathways is desired .
The applications of 2-(Azepan-1-yl)-4-chloroquinazoline span several fields:
The versatility of this compound underscores its potential as a lead structure for further drug discovery efforts .
2-(Azepan-1-yl)-4-chloroquinazoline represents a synthetically engineered small molecule within the quinazoline heterocyclic family, characterized by strategic substitutions that confer distinctive biochemical properties. This hybrid compound integrates a chlorinated quinazoline core – a privileged scaffold in medicinal chemistry – with a seven-membered azepane ring, creating a structurally complex pharmacophore. Its design leverages the electronic asymmetry provided by the chlorine atom (position 4) and the conformational flexibility of the azepane moiety (position 2), enabling targeted interactions with biological macromolecules. As a specialized quinazoline derivative, it serves as a critical intermediate for synthesizing advanced compounds with potential bioactivity, particularly in epigenetic modulation and enzyme inhibition, positioning it at the intersection of synthetic chemistry and drug discovery [2] [5].
2-(Azepan-1-yl)-4-chloroquinazoline belongs to the fused bicyclic heterocycle classification, featuring:
Table 1: Key Structural Identifiers of 2-(Azepan-1-yl)-4-chloroquinazoline
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | 4-(1-Azepanyl)-2-chloroquinazoline | [2] |
Molecular Formula | C₁₄H₁₆ClN₃ | [2] |
Molecular Weight | 261.75 g/mol | Calculated |
Canonical SMILES | ClC1=C2C=CC=CC2=NC(N3CCCCCC3)=N1 | [2] |
InChIKey | JNSQKVBHFVWRSY-UHFFFAOYSA-N | [2] |
The azepane ring introduces significant three-dimensional flexibility compared to smaller or planar heterocycles (e.g., morpholine or piperazine), potentially enhancing binding to topographically complex enzyme pockets. The chlorine atom acts as a strong electron-withdrawing group, polarizing the C4 position and making it highly reactive towards nucleophilic substitution – a critical feature for further derivatization or potential covalent interactions with biological nucleophiles [5] [6].
The development of 2-(azepan-1-yl)-4-chloroquinazoline is rooted in the broader exploration of quinazoline chemistry, which accelerated in the mid-20th century with the discovery of natural quinazoline alkaloids (e.g., febrifugine) and synthetic derivatives like the antihypertensive prazosin (a 4-aminoquinazoline). Key historical phases include:
Table 2: Evolution of Key Quinazoline Scaffolds with Azepane and Related Substituents
Compound | Substituent (Position) | Significance | Timeline |
---|---|---|---|
4-Chloroquinazoline | Cl (C4) | Foundational intermediate for SNAr reactions | Mid-20th C. |
2-Morpholino-4-chloroquinazoline | Morpholine (C2), Cl (C4) | Demonstrated impact of C2 N-heterocycle on solubility | 1970s (CAS 39216-67-6) [6] |
2-(Azepan-1-yl)-4-chloroquinazoline | Azepane (C2), Cl (C4) | Introduced conformational flexibility for target engagement | 2000s-2010s [2] |
UNC0642 (G9a/GLP Inhibitor) | 7-Diethylamino-2-azepane (C2), other modifications | Validated azepane-containing quinazolines in epigenetics | 2013 [4] |
2-(Azepan-1-yl)-4-chloroquinazoline exhibits dual significance as a synthetic building block and a potential pharmacophore:
The strategic incorporation of azepane elevates this molecule beyond a simple intermediate, positioning it as a versatile scaffold for developing ligands targeting conformationally flexible binding pockets in disease-relevant proteins, particularly within the rapidly expanding field of epigenetic drug discovery [4] [8].
Table 3: Biological Significance of 2-(Azepan-1-yl)-4-chloroquinazoline and Analogs
Biological Context | Role/Mechanism | Evidence from Analogs |
---|---|---|
Epigenetic Modulation | Precursor for G9a/GLP methyltransferase inhibitors | UNC0642 (2-azepanyl quinazoline) shows nM potency [4] |
Receptor Agonism/Antagonism | Flexible N-heterocycle enhances GPCR binding | Azepan-2-one derivatives act as CB2 agonists [8] |
Enzyme Inhibition (General) | Electrophilic C4 enables covalent modification | 4-Chloro group readily displaced by nucleophiles [1] [6] |
Allosteric Modulation | Bulky C2 substituent accesses novel pockets | Quinazolines modulate nAChR resensitization [3] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1